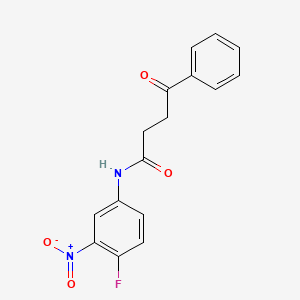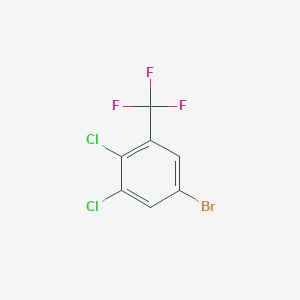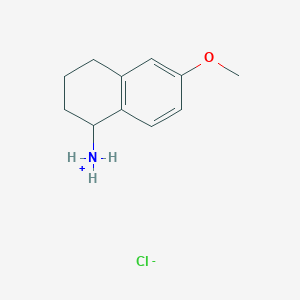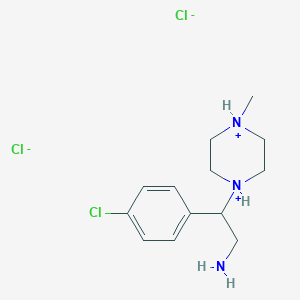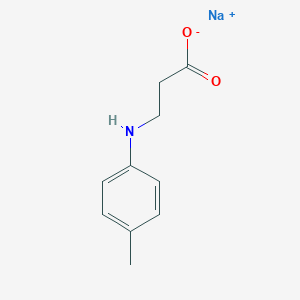
sodium;3-(4-methylanilino)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium;3-(4-methylanilino)propanoate: is an organic compound that belongs to the class of anilines It is characterized by the presence of a sodium ion and a 3-(4-methylanilino)propanoate moiety
准备方法
Synthetic Routes and Reaction Conditions:
Direct Nucleophilic Substitution: One common method for synthesizing sodium;3-(4-methylanilino)propanoate involves the nucleophilic substitution of a halogenated precursor with 4-methylaniline. The reaction typically occurs in the presence of a base such as sodium hydroxide, which facilitates the formation of the sodium salt.
Reduction of Nitroarenes: Another method involves the reduction of a nitroarene precursor to form the corresponding aniline, followed by a reaction with a propanoic acid derivative to yield the final product.
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using the above-mentioned synthetic routes. The reactions are typically carried out in batch reactors under controlled temperature and pressure conditions to ensure high yield and purity of the product.
化学反应分析
Types of Reactions:
Oxidation: Sodium;3-(4-methylanilino)propanoate can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can also be reduced under appropriate conditions to yield reduced forms.
Substitution: It can participate in substitution reactions, where the aniline moiety can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various electrophiles can be used in substitution reactions, often in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amines.
科学研究应用
Chemistry:
Catalysis: Sodium;3-(4-methylanilino)propanoate can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition:
Antimicrobial Activity: It exhibits antimicrobial properties, making it useful in the development of new antibiotics.
Medicine:
Drug Development: this compound is being explored for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as enhanced conductivity or stability.
作用机制
The mechanism by which sodium;3-(4-methylanilino)propanoate exerts its effects involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key metabolic processes or disruption of cellular signaling pathways.
相似化合物的比较
- Sodium;3-(4-aminophenyl)propanoate
- Sodium;3-(4-chloroanilino)propanoate
- Sodium;3-(4-nitroanilino)propanoate
Comparison: Sodium;3-(4-methylanilino)propanoate is unique due to the presence of the methyl group on the aniline moiety, which can influence its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, such as altered solubility, stability, and binding affinity to molecular targets.
属性
IUPAC Name |
sodium;3-(4-methylanilino)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.Na/c1-8-2-4-9(5-3-8)11-7-6-10(12)13;/h2-5,11H,6-7H2,1H3,(H,12,13);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRNPBYLGAKZVSS-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCCC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NCCC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12NNaO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
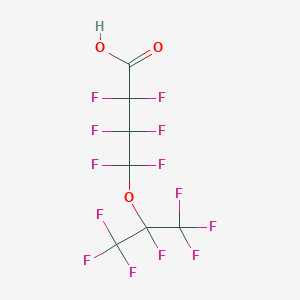
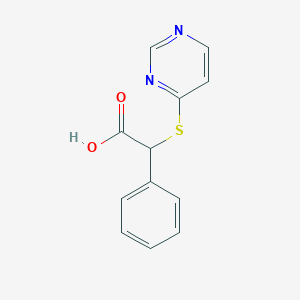
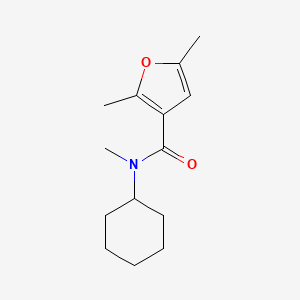
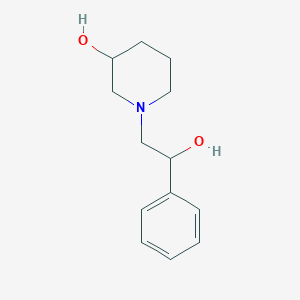
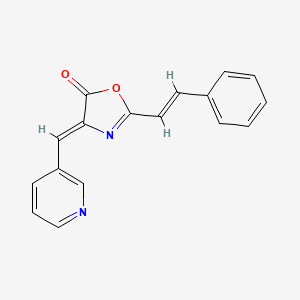
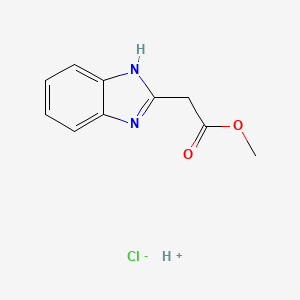
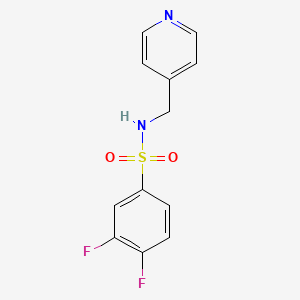
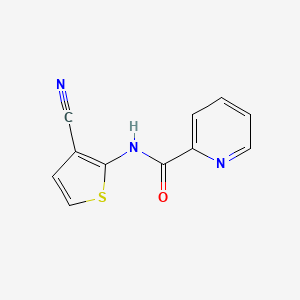
![5-(Thieno[2,3-d]pyrimidin-4-ylamino)naphthalen-1-ol](/img/structure/B7806049.png)
